molecular formula C9H12N2O3 B2507840 6-Isobutoxypyrazine-2-carboxylic acid CAS No. 1528231-94-8

6-Isobutoxypyrazine-2-carboxylic acid

Cat. No.: B2507840
CAS No.: 1528231-94-8
M. Wt: 196.206
InChI Key: GVALCGWHGFNHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isobutoxypyrazine-2-carboxylic acid is a chemical analog of pyrazinoic acid (POA), the active moiety of the essential anti-tuberculosis (TB) drug Pyrazinamide (PZA). This compound is of significant interest in infectious disease research, particularly for investigating new mechanisms to overcome PZA resistance in Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) of POA indicates that substitutions on the pyrazine ring, such as the isobutoxy group at the 6-position, are key strategies for developing more potent analogs . Recent studies have elucidated that POA and its derivatives exert their antibacterial effect by binding to the bacterial enzyme PanD (aspartate decarboxylase), a crucial component of the coenzyme A (CoA) biosynthetic pathway. This binding event induces a conformational change that triggers the targeted degradation of PanD by the ClpC1-ClpP protease system, ultimately depleting CoA and leading to bacterial death . Beyond antimicrobial applications, the 2,6-disubstituted pyrazine scaffold is a recognized pharmacophore in kinase inhibitor design. Research has identified similar structures as potent inhibitors of Casein Kinase 2 (CSNK2A), a host target explored for antiviral therapies, and other kinases like PIM3 . The carboxylic acid group at the 2-position is a critical feature for target engagement in these contexts. As such, this compound serves as a valuable building block and a direct research tool for medicinal chemists working in multiple drug discovery areas, including antibiotic and kinase-targeted therapeutic development. Handling and Safety: This product is intended for research purposes only in a laboratory setting. It is not suitable for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methylpropoxy)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)5-14-8-4-10-3-7(11-8)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVALCGWHGFNHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Isobutoxypyrazine 2 Carboxylic Acid and Its Analogues

Retrosynthetic Analysis of 6-Isobutoxypyrazine-2-carboxylic Acid

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections involve the ether and carboxylic acid functionalities, leading to simpler, more readily available starting materials.

The carbon-oxygen bond of the isobutoxy group is a logical site for disconnection. This bond can be retrospectively cleaved via a nucleophilic substitution pathway, suggesting an alkoxide (isobutoxide) and a pyrazine (B50134) ring bearing a suitable leaving group, such as a halogen (e.g., chlorine), at the 6-position. This leads to the key intermediate, 6-chloropyrazine-2-carboxylic acid.

Further disconnection of the carboxylic acid group from the pyrazine ring can be envisioned through a functional group interconversion (FGI) from a methyl group or a cyano group. Oxidation of a methyl group or hydrolysis of a nitrile are common methods for introducing a carboxylic acid on an aromatic ring. Therefore, 6-chloro-2-methylpyrazine or 6-chloro-2-cyanopyrazine are plausible precursors.

This analysis suggests a forward synthesis commencing with a pre-functionalized pyrazine ring, followed by the introduction of the isobutoxy group and subsequent formation of the carboxylic acid.

De Novo Synthesis Pathways for this compound

The de novo synthesis, or the construction of the pyrazine ring from acyclic precursors, offers a versatile approach to this compound and its derivatives. This strategy allows for the introduction of desired substituents at specific positions on the heterocyclic core.

Strategies for Pyrazine Ring Formation

The formation of the pyrazine ring is typically achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. A common and effective method involves the reaction of an α-amino ketone or α-amino amide with a 1,2-dicarbonyl compound. For the synthesis of asymmetrically substituted pyrazines, careful selection of reactants is crucial to control the regioselectivity of the condensation.

Another established method is the self-condensation of α-aminocarbonyl compounds, which dimerize to form a dihydropyrazine (B8608421) intermediate, followed by oxidation to the aromatic pyrazine ring. The choice of starting materials will dictate the substitution pattern on the final pyrazine product.

Introduction of the Isobutoxy Group

The isobutoxy group is typically introduced onto the pyrazine ring via a nucleophilic aromatic substitution (SNAr) reaction. A pyrazine ring substituted with a good leaving group, such as a halogen, at the 6-position is a key intermediate. For instance, 6-chloropyrazine-2-carboxylic acid or its ester derivative can react with sodium isobutoxide in an appropriate solvent, such as isobutanol or a polar aprotic solvent like DMF or DMSO, to yield the desired 6-isobutoxypyrazine derivative. The reaction is often facilitated by heating.

Carboxylic Acid Functionalization

There are several methods to introduce the carboxylic acid group at the 2-position of the pyrazine ring. One common strategy is the oxidation of a methyl group. For example, 2-methyl-6-isobutoxypyrazine could be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) to afford this compound.

Alternatively, the carboxylic acid can be derived from a nitrile group. The hydrolysis of a 2-cyanopyrazine derivative under acidic or basic conditions provides the corresponding carboxylic acid. The cyano group can be introduced onto the pyrazine ring through various methods, including the Sandmeyer reaction of an aminopyrazine or nucleophilic substitution of a halopyrazine with a cyanide salt.

A plausible synthetic sequence for this compound could therefore involve the synthesis of 2-amino-6-chloropyrazine, followed by conversion of the amino group to a nitrile, subsequent nucleophilic substitution of the chlorine with isobutoxide, and finally, hydrolysis of the nitrile to the carboxylic acid.

Synthesis of Structurally Related Pyrazine Carboxylic Acid Derivatives

The synthetic methodologies described for this compound can be adapted to produce a wide range of structurally related pyrazine carboxylic acid derivatives, including important pharmaceutical compounds like pyrazinamide (B1679903) and its analogues.

Pyrazinamide Analogues and Prodrugs

Pyrazinamide, the amide of pyrazine-2-carboxylic acid, is a crucial first-line drug for the treatment of tuberculosis. The synthesis of pyrazinamide analogues and prodrugs is an active area of research aimed at improving efficacy, reducing toxicity, and overcoming drug resistance.

The synthesis of these analogues often starts from commercially available or readily synthesized substituted pyrazine-2-carboxylic acids. These acids can be converted to their corresponding acyl chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), followed by reaction with a diverse range of amines to form the desired amides. nih.gov This approach allows for the systematic modification of the amide portion of the molecule.

For example, a series of substituted N-phenyl-6-chloropyrazine-2-carboxamides have been synthesized by condensing 6-chloropyrazine-2-carbonyl chloride with various substituted anilines. researchgate.net Similarly, reaction with different aminothiazoles can yield N-(thiazol-2-yl)pyrazine-2-carboxamides. mdpi.com

The synthesis of prodrugs often involves esterification of the pyrazine-2-carboxylic acid with various alcohols to create esters that can be hydrolyzed in vivo to release the active pyrazinoic acid.

The following table summarizes some examples of synthesized pyrazinamide analogues and their starting materials.

Starting Pyrazine-2-carboxylic AcidAmine/AlcoholResulting DerivativeReference
6-Chloropyrazine-2-carboxylic acidSubstituted anilinesN-Aryl-6-chloropyrazine-2-carboxamides researchgate.net
5-tert-Butylpyrazine-2-carboxylic acidSubstituted anilinesN-Aryl-5-tert-butylpyrazine-2-carboxamides nih.gov
6-Chloropyrazine-2-carboxylic acidAminothiazolesN-(Thiazol-2-yl)-6-chloropyrazine-2-carboxamides mdpi.com
Pyrazine-2-carboxylic acidVarious alcoholsAlkyl pyrazine-2-carboxylatesN/A

Substituted Pyrazine Carboxamides

The synthesis of substituted pyrazine carboxamides is a significant area of research due to the diverse biological activities exhibited by these compounds. phcog.com A primary and effective method for creating these amides involves the condensation of pyrazine-2-carboxylic acid chlorides with various amines, such as ring-substituted anilines or aminothiazoles. nih.govresearchgate.net

The general synthetic route begins with a substituted pyrazine-2-carboxylic acid, which is converted to its more reactive acid chloride derivative. This intermediate then readily reacts with an appropriate amine to form the desired carboxamide. nih.gov For instance, various studies have reported the synthesis of a series of amides by reacting chlorides of pyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, and 5-tert-butylpyrazine-2-carboxylic acid with different substituted anilines and aminothiazoles. nih.govresearchgate.net

One specific example is the synthesis of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide, which was achieved through the aminolysis of 5-tert-butylpyrazinecarboxylic acid chloride with 4-chlorobenzylamine. phcog.com Another study detailed the preparation of 5-tert-butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide from the corresponding acid chloride and aniline (B41778) derivative. mdpi.com

The table below illustrates examples of synthesized substituted pyrazine carboxamides and their reported yields.

Pyrazine Carboxamide DerivativeStarting Pyrazine Acid ChlorideAmine ReactantYield (%)Reference
5-tert-butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride4-(Trifluoromethyl)aniline67% mdpi.com
N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide5-tert-butylpyrazine-2-carboxylic acid chloride4-Chlorobenzylamine83% phcog.com
3-(3-(trifluoromethylbenzyl) amino) pyrazine-2-carboxamide3-chloropyrazine-2-carboxamide3-TrifluoromethylbenzylamineNot Specified phcog.com

Pyrazine-Piperazine Hybrid Systems

The combination of pyrazine and piperazine (B1678402) moieties into a single molecular framework has been a strategy in medicinal chemistry to develop novel compounds. researchgate.net Piperazine is a common scaffold in drug discovery, and its incorporation can significantly influence the physicochemical properties and biological activity of the resulting hybrid molecule. mdpi.com

The synthesis of these hybrid systems often involves nucleophilic substitution reactions where the piperazine ring acts as a nucleophile, attacking an electrophilic site on the pyrazine ring. mdpi.com For example, N-arylpiperazines can be synthesized through methods like the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient pyrazine rings. mdpi.com

A common approach involves the reaction of a halogenated pyrazine with a piperazine derivative. For instance, the synthesis of Avapritinib, an FDA-approved drug, involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate, a related diazine system, demonstrating the feasibility of SNAr reactions for creating such hybrids. mdpi.com While this example uses a pyrimidine (B1678525), the chemical principles are directly applicable to pyrazine systems.

The following table provides an overview of synthetic strategies for creating N-aryl piperazine systems, which are foundational for pyrazine-piperazine hybrids.

Synthetic MethodDescriptionKey ReactantsCatalyst/Conditions
Buchwald-Hartwig CouplingPalladium-catalyzed cross-coupling reaction between an aryl halide and an amine.Halogenated Pyrazine, PiperazinePalladium catalyst, base
Ullmann-Goldberg ReactionCopper-catalyzed reaction between an aryl halide and an amine.Halogenated Pyrazine, PiperazineCopper catalyst, high temperature
Nucleophilic Aromatic Substitution (SNAr)Reaction of a nucleophile with an electron-deficient aromatic ring bearing a good leaving group.Electron-deficient Halogenated Pyrazine, PiperazineOften proceeds without a catalyst

Modern Synthetic Techniques and Catalysis in Pyrazine Chemistry

Recent advancements in organic synthesis have provided more efficient and sustainable methods for the preparation of pyrazine derivatives. These modern techniques often rely on catalysis to achieve high yields and selectivity under milder conditions. nih.gov

One notable advancement is the use of transition metal catalysis. For example, manganese pincer complexes have been utilized as catalysts for the acceptorless dehydrogenative coupling of 2-amino alcohols to form 2,5-dialkyl-substituted symmetrical pyrazines. nih.govacs.org This method is atom-economical and environmentally benign, producing only hydrogen gas and water as byproducts. nih.gov The reaction is typically carried out at elevated temperatures in the presence of a base. acs.org

Another powerful technique is the C-H functionalization of pyrazine rings. This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds on the pyrazine core, avoiding the need for pre-functionalized starting materials. For instance, an iron-catalyzed C-H functionalization of pyrazines with organoboron agents has been developed to create arylated pyrazines. mdpi.com Palladium catalysis has also been employed in C-H/C-H cross-coupling reactions between pyrazine N-oxides and other heterocycles like indole. mdpi.com

Furthermore, nickel-catalyzed Kumada-Corriu cross-coupling reactions have been successfully applied to synthesize substituted pyrazines from chloropyrazine precursors. mdpi.com These modern catalytic methods offer significant advantages over classical synthetic routes, including broader substrate scope, improved efficiency, and milder reaction conditions. organic-chemistry.org

The table below summarizes some modern catalytic techniques used in pyrazine synthesis.

TechniqueCatalyst SystemTransformationKey FeaturesReference
Dehydrogenative CouplingManganese Pincer ComplexSelf-coupling of 2-aminoalcohols to 2,5-disubstituted pyrazinesAtom-economical, forms H₂ and H₂O as byproducts nih.gov
C-H FunctionalizationIron(II) acetylacetonateArylation of pyrazines with arylboronic acidsDirect functionalization of C-H bonds mdpi.com
C-H/C-H Cross-CouplingPalladium(II) acetate/Silver(I) acetateCoupling of pyrazine N-oxide with indoleDirect coupling of two different C-H bonds mdpi.com
Kumada-Corriu Cross-CouplingNickel CatalystCoupling of chloropyrazines with Grignard reagentsForms C-C bonds with high efficiency mdpi.com

Chemical Reactivity and Transformation of 6 Isobutoxypyrazine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification and amidation to yield a variety of derivatives.

Esterification Reactions

The conversion of 6-isobutoxypyrazine-2-carboxylic acid to its corresponding esters can be achieved through various standard esterification protocols. A particularly relevant method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

A Japanese patent describes a method for the synthesis of isobutyl pyrazine-2-carboxylate, a structurally related compound, which can be extrapolated to the esterification of this compound. google.com The process involves heating the pyrazine-2-carboxylic acid with isobutyl alcohol in the presence of a catalytic amount of concentrated sulfuric acid. The water produced during the reaction is removed azeotropically to drive the equilibrium towards the formation of the ester. google.com This method is advantageous for its simplicity and the use of readily available reagents.

Table 1: Exemplary Esterification Reaction Conditions

ReactantAlcoholCatalystConditionsProductReference
Pyrazine-2-carboxylic acidIsobutyl alcohol98% Sulfuric acidReflux, with azeotropic removal of waterIsobutyl pyrazine-2-carboxylate google.com

This reaction is generally applicable to a range of alcohols, allowing for the synthesis of a diverse library of 6-isobutoxypyrazine-2-carboxylate esters.

Amidation Reactions

The carboxylic acid functionality of this compound can be readily converted to an amide via reaction with a primary or secondary amine. This transformation is typically facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride.

While specific literature on the amidation of this compound is not available, extensive research on the amidation of structurally similar 6-substituted pyrazine-2-carboxylic acids, such as 6-chloropyrazine-2-carboxylic acid, provides valuable insights. researchgate.netmdpi.comnih.gov The general procedure involves treating the pyrazine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate. This intermediate is then reacted with the desired amine in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding amide. mdpi.comnih.gov

This methodology has been successfully employed to synthesize a wide array of N-substituted pyrazine-2-carboxamides. researchgate.netmdpi.comnih.gov The reaction is generally high-yielding and tolerates a variety of functional groups on the amine component.

Table 2: Synthesis of Amides from Substituted Pyrazine-2-carboxylic Acids

Pyrazine-2-carboxylic Acid DerivativeAmineReagentsProductReference
6-Chloropyrazine-2-carboxylic acidSubstituted anilines1. SOCl₂, Benzene (B151609), reflux2. Pyridine, AcetoneN-Aryl-6-chloropyrazine-2-carboxamide mdpi.com
5-tert-Butyl-6-chloropyrazine-2-carboxylic acidSubstituted anilines1. SOCl₂, Benzene, reflux2. Pyridine, AcetoneN-Aryl-5-tert-butyl-6-chloropyrazine-2-carboxamide mdpi.com

Derivatization and Functionalization of the Pyrazine (B50134) Core

The pyrazine ring itself is a site for further chemical modification, allowing for the introduction of additional substituents and the construction of more complex fused heterocyclic systems.

Regioselective Substitutions

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents. The existing substituents, the isobutoxy and carboxylic acid groups, will direct the position of any subsequent substitution. The isobutoxy group, being an electron-donating group, will activate the pyrazine ring towards electrophilic attack, while the carboxylic acid group is electron-withdrawing and deactivating.

Generally, electrophilic substitution on the pyrazine ring is challenging due to its electron-deficient nature. However, functionalization can often be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly if a good leaving group is present on the ring. wikipedia.org For this compound, a potential strategy for further functionalization could involve the initial introduction of a halogen atom onto the pyrazine ring, which can then be displaced by a variety of nucleophiles.

Heterocycle Annulation Strategies

The pyrazine ring of this compound can serve as a building block for the synthesis of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyrazine core, can lead to the creation of novel chemical entities with potentially interesting biological properties.

Various strategies have been developed for the synthesis of fused pyrazines, such as pyrazolo[1,5-a]pyrazines and 1,2,3-triazolo[1,5-a]pyrazines. mdpi.com These methods often involve the cyclization of appropriately substituted pyrazine precursors. For instance, the reaction of a pyrazine derivative bearing adjacent amino and cyano groups with a suitable reagent can lead to the formation of a fused pyrimidine (B1678525) ring, resulting in a pteridine (B1203161) derivative. While specific examples starting from this compound are not documented, the general principles of heterocycle annulation could be applied to its derivatives.

Transformations Involving the Isobutoxy Side Chain

The isobutoxy group, while generally stable, can potentially undergo specific chemical transformations. The ether linkage is the primary site of reactivity.

Cleavage of the ether bond to yield the corresponding 6-hydroxypyrazine-2-carboxylic acid could be achieved under harsh conditions, for example, using strong acids like HBr or HI. However, such conditions might also affect the carboxylic acid group or the pyrazine ring itself.

Alternatively, reactions involving the isobutyl part of the side chain are conceivable. For instance, free-radical halogenation could potentially occur at the tertiary carbon of the isobutyl group, although this would likely be a non-selective process. Oxidation of the isobutyl group is another possibility, though it would require specific reagents to avoid oxidation of the pyrazine ring. msu.eduleah4sci.com Currently, there is a lack of specific literature detailing transformations of the isobutoxy side chain on a pyrazine ring system.

Advanced Analytical Characterization of 6 Isobutoxypyrazine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C nuclei, as well as their correlations, a complete structural map of 6-Isobutoxypyrazine-2-carboxylic acid can be assembled.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons on the pyrazine (B50134) ring and the aliphatic protons of the isobutoxy side chain. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to strong deshielding and hydrogen bonding. libretexts.org

The two protons on the pyrazine ring are in different chemical environments and appear as distinct singlets, typically in the aromatic region (δ 8.0-9.0 ppm). The protons of the isobutoxy group show characteristic splitting patterns: a doublet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methine proton, a multiplet for the methine (-CH-) proton coupled to both the methylene and the two methyl groups, and a doublet for the six equivalent methyl (-CH₃) protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~12.0-13.0br s-1H
Pyrazine H-3~8.80s-1H
Pyrazine H-5~8.50s-1H
-OCH₂-~4.20d~6.72H
-CH(CH₃)₂~2.15m~6.71H
-CH(CH₃)₂~1.05d~6.76H

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. The spectrum of this compound displays signals corresponding to each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum (δ 165-185 ppm). openstax.org The carbons of the pyrazine ring appear in the aromatic region, with their specific shifts influenced by the electron-donating isobutoxy group and the electron-withdrawing carboxylic acid group. The four carbons of the isobutoxy group are observed in the aliphatic (upfield) region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH~165.0
Pyrazine C-6~162.0
Pyrazine C-2~148.0
Pyrazine C-3~145.0
Pyrazine C-5~138.0
-OCH₂-~76.0
-CH(CH₃)₂~28.5
-CH(CH₃)₂~19.0

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR techniques are employed. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon. For instance, it would show correlations between the pyrazine H-3/C-3 and H-5/C-5 signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is particularly useful for identifying connectivity involving quaternary (non-protonated) carbons. Key HMBC correlations would include the pyrazine protons correlating to the quaternary carbons of the ring (C-2 and C-6) and the carboxyl carbon, as well as correlations between the protons of the isobutoxy group and the pyrazine C-6, confirming the attachment point of the ether linkage.

Correlation Spectroscopy (COSY) identifies proton-proton coupling networks, which is essential for confirming the structure of the isobutoxy side chain by showing the correlation between the -OCH₂-, -CH-, and -CH₃ protons.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula: C₉H₁₂N₂O₃), HRMS provides an exact mass measurement that can be compared to the theoretically calculated mass.

The calculated monoisotopic mass of C₉H₁₂N₂O₃ is 196.0848 g/mol . Using electrospray ionization (ESI) in positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺. HRMS analysis is expected to yield an m/z value that matches the calculated exact mass of the [M+H]⁺ ion (197.0921) to within a few parts per million (ppm), thus confirming the elemental formula and lending strong support to the proposed structure. This technique is routinely used to confirm the identity of synthesized pyrazine derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands.

The most prominent feature is a very broad absorption band for the O-H stretch of the carboxylic acid, which typically appears in the 2500-3300 cm⁻¹ region. orgchemboulder.com This broadening is a result of intermolecular hydrogen bonding, which forms a dimeric structure. chemguide.co.uk The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band typically found between 1680 and 1725 cm⁻¹. openstax.org Other key absorptions include C-H stretches from the aliphatic isobutoxy group just below 3000 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and C-O stretching vibrations for the ether and carboxylic acid groups in the 1200-1320 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Carboxylic Acid O-HStretch3300 - 2500 (very broad)
Aliphatic C-HStretch2960 - 2850
Carboxylic Acid C=OStretch1725 - 1700 (strong)
Pyrazine Ring C=N, C=CStretch1600 - 1450
Ether/Carboxylic Acid C-OStretch1320 - 1200

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of this compound after synthesis and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis.

A typical reversed-phase HPLC (RP-HPLC) method would be employed for purity determination. This method uses a nonpolar stationary phase, such as a C18 silica (B1680970) column, and a polar mobile phase. A gradient elution is often used, starting with a high proportion of an aqueous solvent (e.g., water with 0.1% formic or trifluoroacetic acid to suppress ionization of the carboxyl group) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set to a wavelength where the pyrazine ring exhibits strong absorbance (typically around 254 nm or 280 nm). The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Such methods are standard for confirming the purity of pyrazine carboxylic acid derivatives. jk-sci.com

For preparative isolation, column chromatography using silica gel is a standard technique. The polarity of the eluent, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is optimized to achieve separation of the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an essential technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality for separating pyrazine derivatives and other polar, ionizable compounds. scispace.comrjpbcs.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica column, is used with a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like this compound, retention is influenced by the hydrophobicity of the isobutoxy group and the pyrazine ring, as well as the polarity of the carboxylic acid function. The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol. researchgate.net To ensure good peak shape and control the ionization state of the carboxylic acid group, an acid modifier such as formic acid, phosphoric acid, or trifluoroacetic acid is typically added to the mobile phase to maintain a low pH. acs.org Detection is commonly performed using a UV detector, as the pyrazine ring possesses a strong chromophore.

Method development involves optimizing parameters such as mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and the pH of the mobile phase to achieve adequate resolution between the main compound and any potential impurities, such as synthetic precursors or degradation products.

Table 1: Representative HPLC Parameters for Analysis of Pyrazine Carboxylic Acids This table presents typical starting conditions for method development, not specific data for this compound.

Parameter Condition 1 Condition 2
Column C18, 250 mm x 4.6 mm, 5 µm Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile Methanol
Elution Mode Gradient: 5% to 95% B in 20 min Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min 0.8 mL/min
Temperature 30 °C 25 °C

| Detection | UV at 270 nm | UV at 275 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both the separation and unequivocal identification of this compound and its derivatives. rjpbcs.com While HPLC with UV detection is excellent for quantification, LC-MS adds a layer of specificity by providing mass-to-charge ratio (m/z) data, which is directly related to the molecular weight of the analyte and its fragments.

For a molecule like this compound, electrospray ionization (ESI) is a common interface, typically operated in negative ion mode to deprotonate the carboxylic acid, yielding a prominent [M-H]⁻ ion. Alternatively, positive ion mode can be used, which would yield the [M+H]⁺ ion. Atmospheric pressure chemical ionization (APCI) can also be employed. researchgate.net

Tandem mass spectrometry (MS/MS) experiments are used to further confirm the structure. In a typical MS/MS experiment, the parent ion (e.g., the [M-H]⁻ or [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound (Molecular Formula: C9H12N2O3, Molecular Weight: 196.21 g/mol ), key fragmentations would be expected to involve the loss of the isobutoxy group, the isobutyl group, or the carboxylic acid moiety. libretexts.orgmiamioh.edu

Table 2: Predicted LC-MS Fragmentation Data for this compound | Ion Mode | Parent Ion | Predicted m/z | Predicted Fragment | Fragment Description | | :--- | :--- | :--- | :--- | :--- | | Positive | [M+H]⁺ | 197.09 | 141.04 | Loss of isobutylene (B52900) (C4H8) | | Positive | [M+H]⁺ | 123.03 | Loss of isobutylene and water (C4H8 + H2O) | | Positive | [M+H]⁺ | 151.05 | Loss of formic acid (CH2O2) | | Negative | [M-H]⁻ | 195.07 | 151.05 | Loss of carbon dioxide (CO2) | | Negative | [M-H]⁻ | 121.04 | Loss of the isobutoxy radical (•C4H9O) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, conformational details, and intermolecular interactions, which are crucial for understanding the physicochemical properties of this compound in its solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. While specific crystal structure data for this compound is not publicly available, analysis of related pyrazine-2-carboxylic acid derivatives reveals common structural motifs. researchgate.netacs.orgrsc.org

Table 3: Representative Crystallographic Data for a Pyrazine Carboxylic Acid Derivative (N′-(2-Chlorobenzylidene)pyrazine-2-carbohydrazide) iucr.org This table is illustrative of the data obtained from an X-ray crystallography experiment on a related compound.

Parameter Value
Chemical Formula C12H9ClN4O
Crystal System Monoclinic
Space Group Pn
a (Å) 6.7912 (12)
b (Å) 3.8852 (8)
c (Å) 22.113 (4)
β (°) 95.999 (9)
Volume (ų) 580.25 (19)
Z (molecules/unit cell) 2

| Key Interactions | Intermolecular C—H⋯O hydrogen bonds, π–π stacking |

Biological Activity Spectrum and Mechanistic Investigations of Pyrazine Carboxylic Acid Derivatives, Including Analogues of 6 Isobutoxypyrazine 2 Carboxylic Acid

Antimycobacterial Activity and Structure-Activity Relationships

The antimycobacterial potential of pyrazine (B50134) carboxylic acid derivatives, including analogues of 6-isobutoxypyrazine-2-carboxylic acid, has been a significant area of investigation. The structural features of these compounds play a crucial role in their activity against different mycobacterial species.

In Vitro Efficacy against Mycobacterium tuberculosis Strains

While specific data for this compound is not extensively available in published literature, studies on closely related 6-substituted pyrazine-2-carboxamides provide valuable insights. For instance, a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides demonstrated that antimycobacterial activity against Mycobacterium tuberculosis H37Rv generally increases with the length of the alkyl chain, peaking with heptylamino substitution, which achieved a Minimum Inhibitory Concentration (MIC) of 5-10 μM. researchgate.net This suggests that the lipophilicity of the substituent at the 6-position is a key determinant of activity.

Another study on substituted amides of pyrazine-2-carboxylic acids found that a 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited the highest antituberculotic activity, with 72% inhibition against Mycobacterium tuberculosis. nih.gov Although these are not direct analogues of this compound, they highlight the importance of substitutions on the pyrazine ring for antimycobacterial efficacy.

Table 1: In Vitro Antimycobacterial Activity of Selected 6-Alkylamino-N-phenylpyrazine-2-carboxamides against M. tuberculosis H37Rv

Compound Alkyl Chain MIC (μM)
3e Heptylamino 5-10

| 4e | Heptylamino | 5-10 |

Activity against Other Mycobacterial Species (e.g., M. kansasii, M. avium)

The activity of pyrazine carboxylic acid derivatives extends to other non-tuberculous mycobacteria. For example, 6-chloro-5-cyanopyrazine-2-carboxamide and 5-cyano-6-(heptylamino)pyrazine-2-carboxamide were found to be active against Mycobacterium kansasii and Mycobacterium avium, species that are typically not susceptible to the frontline anti-tuberculosis drug pyrazinamide (B1679903). nih.gov This indicates that modifications at the 6-position can broaden the spectrum of antimycobacterial activity.

However, in the study of 6-alkylamino-N-phenylpyrazine-2-carboxamides, none of the tested compounds were active against M. avium. researchgate.net This variability in activity underscores the specific structure-activity relationships for different mycobacterial species. Mycobacterium kansasii is known to be naturally resistant to pyrazinamide due to reduced pyrazinamidase activity, which is necessary to convert the prodrug into its active form, pyrazinoic acid. nih.gov The MIC of pyrazinoic acid for M. kansasii has been determined to be approximately 125 μg/ml. nih.gov

Table 2: Activity of Selected Pyrazine-2-carboxamide Derivatives against Other Mycobacterial Species

Compound Mycobacterial Species Activity
6-chloro-5-cyanopyrazine-2-carboxamide M. kansasii, M. avium Active
5-cyano-6-(heptylamino)pyrazine-2-carboxamide M. kansasii, M. avium Active

Correlations between Electronic/Steric Properties and Activity

The antimycobacterial activity of pyrazine carboxylic acid derivatives is significantly influenced by their electronic and steric properties. Lipophilicity is a critical factor, as mycobacteria possess a thick, lipid-rich cell wall. researchgate.net Increasing the lipophilicity of the molecule can enhance its ability to penetrate this barrier. This is consistent with the observation that longer alkyl chains at the 6-position of pyrazine-2-carboxamides lead to increased activity against M. tuberculosis. researchgate.net

The electronic properties of substituents also play a role. The pyrazine ring itself is a 6π-electron-deficient system. nih.gov Modifications that alter the electron distribution within the ring can impact the molecule's interaction with its biological target. Structure-activity relationship (SAR) studies of pyrazinoic acid analogs have shown that the arrangement of heteroatoms in the aromatic ring is crucial for antimycobacterial potency. nih.gov Furthermore, the carboxylic acid group is essential for activity, as its replacement with other isosteres has been shown to abolish activity. nih.gov

Broad-Spectrum Antimicrobial Evaluation

Beyond their antimycobacterial effects, some pyrazine carboxylic acid derivatives have been assessed for broader antimicrobial activity against Gram-positive and Gram-negative bacteria.

Assessment against Gram-Positive Bacterial Strains

Certain derivatives of 6-alkylamino-N-phenylpyrazine-2-carboxamide have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with the best MIC being 7.8 μM. researchgate.net This suggests that these compounds may have a mechanism of action that is also effective against common Gram-positive pathogens.

Assessment against Gram-Negative Bacterial Strains

In the same study, the 6-alkylamino-N-phenylpyrazine-2-carboxamide derivatives were found to be completely unsusceptible against Gram-negative bacterial strains. researchgate.net This lack of activity is a common challenge in the development of new antibiotics, as the outer membrane of Gram-negative bacteria provides an effective barrier against many chemical compounds.

Antifungal Efficacy

The antifungal potential of pyrazine-2-carboxylic acid amides has been a subject of scientific investigation. Studies involving the condensation of substituted pyrazine-2-carboxylic acid chlorides with various anilines have yielded a series of amide derivatives that were subsequently tested for their in vitro antifungal properties. nih.govresearchgate.net

However, the results from these investigations have indicated a generally poor in vitro antifungal effect for certain derivatives against a panel of tested fungal strains. nih.govresearchgate.net For instance, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited only weak activity. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 500 μmol·dm⁻³, underscoring their limited efficacy against the tested fungi. nih.govresearchgate.net

In Vitro Antifungal Activity of Select Pyrazine-2-Carboxylic Acid Amides
Compound NameFungal Strains TestedMinimum Inhibitory Concentration (MIC) (μmol·dm⁻³)
3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acidMultiple strains31.25 - 500
3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidMultiple strains31.25 - 500

Activity against Specific Microbial Pathogens (e.g., Leuconostoc mesenteroides)

Research has also extended to the evaluation of pyrazine-2-substituted carboxamide derivatives against specific bacteria, including Leuconostoc species. scilit.comresearchgate.net A study focused on the synthesis and antimicrobial screening of such compounds found that some of the newly created derivatives exhibited a pronounced inhibitory effect on the growth of Leuconostoc mesenteroides. scilit.comresearchgate.net This indicates a potential avenue for the application of these pyrazine derivatives in controlling specific microbial populations. scilit.comresearchgate.net

Enzymatic Targets and Molecular Mechanisms of Action

Understanding the molecular targets of pyrazine carboxylic acid derivatives is crucial for elucidating their mechanism of action. Research has pointed towards several key enzymes involved in essential microbial metabolic pathways.

Inhibition of Decaprenylphosphoryl-β-D-ribose oxidase (DprE1)

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis involved in the biosynthesis of essential cell wall components like lipoarabinomannan and arabinogalactan. nih.gov This makes it an attractive target for antitubercular drug discovery. nih.govresearchgate.net Based on structural similarities to known inhibitors of DprE1, more lipophilic derivatives of pyrazinoic acid, such as 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids, have been designed and investigated. nih.gov Molecular docking studies were performed to assess the potential of these pyrazine-based acids to bind to DprE1, suggesting that this enzyme is a plausible target for this class of compounds. nih.gov The mechanism of some DprE1 inhibitors involves the formation of a covalent adduct with a key cysteine residue (Cys387) in the enzyme's active site. nih.govnih.gov

Interactions with Ribosomal Protein S1 (RpsA)

Ribosomal protein S1 (RpsA) has been identified as another potential target for pyrazinoic acid, the active form of the first-line antitubercular drug pyrazinamide. nih.gov Pyrazinamide is a prodrug that requires conversion to pyrazinoic acid to exert its antimycobacterial effect. nih.govresearchgate.net Given that analogues of this compound are derivatives of this core structure, RpsA represents a significant area of investigation for understanding their potential mechanisms of action.

Other Potential Enzyme Inhibitions (e.g., GlcN-6-P synthase)

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a promising target for antimicrobial agents because it plays a vital role in the biosynthesis of the bacterial cell wall. nih.govbohrium.comnih.gov Molecular docking studies have been conducted to investigate the interaction between pyrazine-2-carboxylic acid derivatives and GlcN-6-P synthase. rjpbcs.com The results of these in silico studies predict that the inhibition of GlcN-6-P synthase may be responsible for the antibacterial activity of certain pyrazine derivatives, with some molecules showing high docking scores, indicating a strong potential for binding and inhibition. rjpbcs.com

Complementary Biological Activities of Pyrazine Derivatives

Beyond their direct antimicrobial effects, derivatives of pyrazine-2-carboxylic acid have demonstrated a range of other biological activities.

Antimycobacterial Activity : In addition to antifungal screening, various amides of pyrazine-2-carboxylic acids have been tested for their in vitro antimycobacterial activity. nih.govresearchgate.net Notably, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest activity against Mycobacterium tuberculosis, with a 72% inhibition rate. nih.govresearchgate.net

Photosynthesis Inhibition : Certain pyrazine derivatives have been found to inhibit photosynthetic processes. nih.govresearchgate.net The inhibitory activity of these compounds on the oxygen evolution rate in spinach chloroplasts was evaluated. The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as the most potent inhibitor in this assay, with an IC₅₀ value of 0.026 mmol·dm⁻³. nih.govresearchgate.net Another compound, the 3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid, was the most active antialgal compound tested, with an IC₅₀ of 0.063 mmol·dm⁻³. nih.govresearchgate.net

Photosynthesis Inhibitory Activity of Select Pyrazine-2-Carboxylic Acid Amides
Compound NameActivity MeasuredIC₅₀ (mmol·dm⁻³)
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acidInhibition of oxygen evolution rate in spinach chloroplasts0.026
3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acidAntialgal activity0.063

Antioxidant Properties

Derivatives of pyrazine-2-carboxylic acid have been investigated for their ability to scavenge free radicals, indicating potential as antioxidant agents. rjpbcs.comresearchgate.net The antioxidant capacity of these compounds is often attributed to their redox properties, which allow them to absorb and neutralize free radicals. rjpbcs.com

In a study focused on novel piperazine (B1678402) derivatives of pyrazine-2-carboxylic acids, several compounds were synthesized and evaluated for their antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. rjpbcs.comresearchgate.net Among the synthesized analogues, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone, designated as P10, exhibited notable antioxidant activity. rjpbcs.com The results for this compound are detailed below.

Table 1: Antioxidant Activity of Pyrazine-2-Carboxylic Acid Analogue P10

Assay IC₅₀ (µg/mL)
DPPH 60.375

IC₅₀ represents the concentration required to scavenge 50% of the free radicals.

These findings highlight that specific structural modifications to the pyrazine-2-carboxylic acid scaffold can yield compounds with significant free radical scavenging capabilities. rjpbcs.com Other research also supports the antioxidant potential of pyrazine derivatives, with one study noting enhanced antioxidant activity in a guanylhydrazinium salt of pyrazine-2-carboxylate. researchgate.net

Anti-inflammatory Potential

The pyrazine moiety is recognized as a viable structural foundation for the synthesis of anti-inflammatory drugs. benthamdirect.comeurekaselect.com Inflammation is a complex physiological response, and its dysregulation is linked to various chronic diseases. benthamdirect.com Pyrazine derivatives have been shown to possess a range of pharmacological activities, including anti-inflammatory effects. tandfonline.comrjpbcs.com

Research into pyrazine-based compounds has demonstrated their potential to modulate key inflammatory pathways. ieasrj.com The unique chemical structure of the pyrazine ring allows for a wide array of interactions that can be leveraged to design and develop novel anti-inflammatory agents. benthamdirect.com Comprehensive reviews on the topic have gathered and analyzed research findings, confirming the potential of pyrazine-derived compounds in the context of inflammation. benthamdirect.comeurekaselect.com While the broader class of pyrazine derivatives shows promise, specific mechanistic studies and quantitative anti-inflammatory data for this compound itself are not detailed in the available literature. However, the established anti-inflammatory profile of the pyrazine scaffold suggests this is a promising area for future investigation. benthamdirect.comieasrj.com

Herbicidal and Antialgal Activities

A significant area of research for pyrazine carboxylic acid derivatives has been their application in agriculture as herbicides and algaecides. mdpi.comresearchgate.net The primary mechanism for these activities is the inhibition of photosynthesis. researchgate.netnih.gov

Mechanism of Action: Photosynthesis Inhibition

Certain amides of pyrazine-2-carboxylic acid have been found to inhibit the photosynthetic electron transport (PET) chain in spinach (Spinacia oleracea L.) chloroplasts. researchgate.netnih.gov These compounds act as Photosystem II (PSII) inhibitors by competing with plastoquinone (B1678516) at its binding site on the D1 protein, which blocks electron flow and halts photosynthesis. ucanr.edu This disruption leads to the formation of reactive oxygen species that cause cellular damage, resulting in chlorosis (loss of chlorophyll) and eventual plant death. ucanr.edu The inhibitory activity is often correlated with the lipophilicity of the compounds. nih.gov

Herbicidal Activity Research Findings

Studies have evaluated various N-phenylpyrazine-2-carboxamide analogues for their ability to inhibit the oxygen evolution rate in chloroplasts, a key indicator of photosynthesis inhibition. The results demonstrate that substitutions on both the pyrazine and phenyl rings significantly influence herbicidal potency. mdpi.comnih.gov

Table 2: Inhibition of Oxygen Evolution Rate in Spinach Chloroplasts by Pyrazine Carboxylic Acid Analogues

Compound IC₅₀ (µmol/L) Reference
6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide 51.0 mdpi.com
(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid 26.0 researchgate.net

IC₅₀ represents the concentration causing 50% inhibition of the oxygen evolution rate.

Antialgal Activity Research Findings

The photosynthesis-inhibiting properties of these compounds also translate to antialgal activity. Several pyrazine carboxylic acid amides have been tested against the green alga Chlorella vulgaris. mdpi.comnih.gov The activity is measured by the reduction in chlorophyll (B73375) content, with lower IC₅₀ values indicating higher potency.

Table 3: Antialgal Activity of Pyrazine Carboxylic Acid Analogues against Chlorella vulgaris

Compound IC₅₀ (mmol/dm³) Reference
3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid 0.063 researchgate.netnih.gov
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide 0.044 mdpi.com
2,6-dimethylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid 0.067 researchgate.net

IC₅₀ represents the concentration causing 50% inhibition of growth or chlorophyll content.

These findings underscore the potential of substituted pyrazine-2-carboxylic acids as effective herbicides and algaecides, with a well-defined mode of action centered on the disruption of photosynthesis. mdpi.comresearchgate.netnih.gov

Computational and in Silico Approaches in the Study of 6 Isobutoxypyrazine 2 Carboxylic Acid Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-isobutoxypyrazine-2-carboxylic acid analogues, molecular docking is instrumental in understanding their interactions with specific protein targets.

Molecular docking studies on pyrazine-2-carboxylic acid derivatives have been successfully used to predict their binding modes and affinities to various protein targets. For instance, in studies involving analogues targeting Mycobacterium tuberculosis, docking simulations have elucidated the specific interactions within the active site of enzymes like InhA. researchgate.netsemanticscholar.org These studies reveal that the pyrazine (B50134) core, the carboxylic acid group, and various substituents, such as the isobutoxy group at the 6-position, play critical roles in forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues of the target protein. researchgate.netnih.gov

The binding affinity, often expressed as a docking score or estimated free energy of binding (kcal/mol), provides a quantitative measure of the strength of the ligand-target interaction. Lower binding energy values typically indicate a more stable and favorable interaction. For a series of pyrazine-2-carboxamides, docking studies have shown a correlation between the calculated binding affinities and their experimentally determined biological activities. its.ac.idresearchgate.net

Table 1: Predicted Binding Affinities of Hypothetical 6-Alkoxypyrazine-2-carboxylic Acid Analogues with a Putative Protein Target

CompoundSubstituent at C6Docking Score (kcal/mol)Key Interacting Residues
Analogue 1Methoxy (B1213986)-7.2TYR158, GLY104
Analogue 2Ethoxy-7.8TYR158, PHE149
Analogue 3 Isobutoxy -8.5 TYR158, PHE149, ILE215
Analogue 4Propoxy-8.1TYR158, PHE149

Note: The data in this table is illustrative and based on findings from studies on similar pyrazine derivatives.

By visualizing the docked poses of different this compound analogues, researchers can rationalize their structure-activity relationships (SAR). For example, the isobutoxy group might fit into a specific hydrophobic pocket within the active site of a target enzyme, thereby enhancing binding affinity compared to smaller or larger alkoxy groups. The carboxylic acid moiety is often crucial for forming key hydrogen bonds with polar residues, anchoring the ligand in the binding site. nih.gov

These insights are vital for guiding the design of new analogues with improved potency. By understanding which structural modifications lead to more favorable interactions, medicinal chemists can synthesize compounds with a higher probability of success, reducing the time and cost associated with traditional trial-and-error approaches.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For pyrazine derivatives, QSAR models have been developed to predict their biological activities, such as their inhibitory effects on various pathogens. nih.gov These models are built using a dataset of compounds for which the biological activity is known. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity.

A robust QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound. This allows for the virtual screening of large libraries of compounds to prioritize those with the highest predicted potency for synthesis and experimental testing.

A key benefit of QSAR studies is the identification of the most important physicochemical descriptors that influence the biological activity of a series of compounds. These descriptors can be related to properties such as:

Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and its fit within a binding site.

Hydrophobic properties: (e.g., logP) which are crucial for membrane permeability and hydrophobic interactions with the target.

Topological properties: (e.g., connectivity indices) which describe the branching and arrangement of atoms in the molecule.

For a series of 6-arylpyrazine-2-carboxamides, QSAR analysis revealed that the presence of specific substituted benzene (B151609) rings and N-sec-butylformamide groups were correlated with their inhibitory activity against Trypanosoma brucei. nih.gov Such findings provide a deeper understanding of the structural requirements for activity and guide the design of more effective analogues.

Table 2: Key Physicochemical Descriptors Influencing the Activity of Pyrazine-2-carboxylic Acid Analogues

Descriptor TypeExample DescriptorInfluence on Activity
ElectronicAtomic charge on pyrazine nitrogenImportant for hydrogen bonding.
StericMolar refractivity of C6 substituentAffects fit in hydrophobic pockets.
HydrophobicityLogP (Octanol-water partition coefficient)Correlates with cell permeability and target engagement.
TopologicalWiener IndexRelates to molecular branching and compactness.

Note: This table is a generalized representation based on QSAR studies of pyrazine derivatives.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. plos.orgmdpi.com MD simulations track the movements of atoms in a molecular system over time, providing insights into the conformational flexibility of both the ligand and the target protein, as well as the stability of their complex. nih.govresearchgate.net

For analogues of this compound, MD simulations can be used to:

Assess the stability of the docked pose: By simulating the ligand-protein complex in a solvated environment, researchers can determine if the binding mode predicted by docking is stable over time.

Investigate conformational changes: MD simulations can reveal how the binding of a ligand may induce conformational changes in the target protein, which can be crucial for its biological function. nih.gov

Calculate binding free energies: More advanced MD-based methods can provide more accurate estimations of binding free energies compared to docking scores, by accounting for the dynamic nature of the system and the effects of solvation.

The insights gained from MD simulations are critical for a comprehensive understanding of the ligand-target interaction and can help in refining the design of more effective and specific inhibitors. plos.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of novel molecules, including analogues of this compound. These computational methods provide deep insights into molecular properties that are often difficult or time-consuming to determine experimentally.

At the core of these analyses are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comscribd.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.combendola.com

For pyrazine derivatives, DFT calculations are used to determine how different substituents on the pyrazine ring influence the energies of these frontier orbitals. For instance, the introduction of various functional groups can modulate the electronic properties and, consequently, the reactivity of the entire molecule. mdpi.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify and predict molecular behavior. These descriptors provide a framework for understanding the electronic and reactivity trends across a series of analogues.

Key Chemical Reactivity Descriptors:

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; soft molecules are more reactive. mdpi.com
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity of a species to accept electrons. A good electrophile has a high ω value. mdpi.com

This table outlines key reactivity descriptors derived from HOMO and LUMO energies, providing a quantitative basis for predicting the chemical behavior of molecules.

By calculating these parameters for a series of this compound analogues, researchers can systematically predict how structural modifications will affect their reactivity. For example, an analogue with a lower chemical hardness and a smaller HOMO-LUMO gap would be predicted to be more reactive. mdpi.com

Another powerful tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. uni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netwolfram.com For pyrazine-based compounds, MEP maps can identify the most likely sites for interactions, such as the nitrogen atoms of the pyrazine ring or the oxygen atoms of the carboxylic acid group, which are typically regions of negative electrostatic potential. researchgate.net

The insights gained from these quantum chemical calculations are invaluable for the rational design of new this compound analogues. By predicting the electronic structure and reactivity in silico, scientists can prioritize the synthesis of compounds with the most promising properties, accelerating the discovery process and reducing experimental costs.

Patent Landscape and Intellectual Property Considerations for Pyrazine Carboxylic Acid Chemistry

Overview of Patent Filings Related to Pyrazine (B50134) Carboxylic Acid Derivatives

Patent filings for pyrazine carboxylic acid derivatives cover a wide range of inventions, including new chemical entities, processes for their preparation, and their applications in medicine. Pyrazine derivatives have been explored for a multitude of pharmacological effects, such as antibacterial, antifungal, anticancer, and anti-inflammatory activities, which drives the continuous filing of new patents. nih.gov

These patents generally claim:

Novel Compounds: Specific derivatives of the pyrazine carboxylic acid scaffold with unique substitution patterns. The novelty often resides in the combination of substituents on the pyrazine ring, which can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Synthetic Processes: New methods for synthesizing these molecules, particularly those that offer improvements in yield, purity, cost-effectiveness, or safety.

Medical Uses: The application of these compounds for treating specific diseases. A significant number of patents protect the use of pyrazine derivatives in therapeutic areas like infectious diseases and oncology. nih.gov For instance, Pyrazinamide (B1679903), a primary drug for tuberculosis treatment, is a simple amide of pyrazine-2-carboxylic acid, highlighting the scaffold's importance. nih.gov

Below is a table of representative patent filings in the field of pyrazine chemistry.

Interactive Data Table: Representative Patents for Pyrazine Derivatives
Patent Number Title Key Innovation
US2149279A Derivatives of pyrazine carboxylic acid and processes for their production Claims therapeutically effective substituted amides and hydrazides of pyrazine mono-carboxylic acid, noting their stimulating effect on cardiac, circulatory, and respiratory systems. google.com
CN1155581C Process for preparing 5-methyl pyrazine-2-carboxylic acid Describes a synthetic method for a key intermediate used in synthesizing drugs like glipizide (B1671590) and acipimox. google.com
CN106220574A A kind of preparation method of pyrazine carboxylic acid Discloses a synthetic route that avoids harsh oxidation reactions, reducing explosion risk and waste production. google.com

Analysis of Novelty and Inventiveness in Synthetic Routes

The novelty and inventiveness of synthetic routes for pyrazine carboxylic acids are critical aspects of patentability. Early methods often relied on the direct oxidation of substituted pyrazines, using strong oxidizing agents like potassium permanganate (B83412) or concentrated acids. google.com While effective, these methods can suffer from drawbacks such as low selectivity, harsh reaction conditions, and the risk of explosion. google.compatsnap.com

More recent patents often claim synthetic routes that overcome these limitations, demonstrating a clear inventive step. Key areas of innovation include:

Avoiding Harsh Oxidations: Patented methods have been developed that build the pyrazine carboxylic acid core without resorting to direct, aggressive oxidation of a precursor. One such route involves a multi-step sequence starting from acrylic acid, proceeding through addition, substitution, and cyclization reactions, followed by a final dehydrogenation step to yield the target acid. google.compatsnap.com This approach not only enhances safety but can also improve selectivity and yield.

Improving Selectivity: For polysubstituted pyrazines, achieving regioselectivity is a significant challenge. Inventive routes may involve the use of specific protecting groups or a carefully designed sequence of reactions to ensure that functional groups are introduced at the desired positions on the pyrazine ring.

Use of Novel Reagents: The application of modern coupling reagents and catalysts to form derivatives, such as amides, represents another area of inventiveness. For example, the use of propyl phosphonic anhydride (B1165640) (T3P) as a coupling reagent for synthesizing amides of pyrazine-2-carboxylic acids has been described. rjpbcs.com

Interactive Data Table: Comparison of Synthetic Routes for Pyrazine Carboxylic Acids

Synthesis Strategy Description Inventive Aspect Claimed in Patents
Direct Oxidation Oxidation of an alkyl-substituted pyrazine (e.g., methylpyrazine) using strong oxidizing agents (e.g., KMnO4). google.com Often serves as the prior art; improvements in specific conditions or oxidants may be claimed.
Multi-step Construction Building the ring system from acyclic precursors (e.g., acrylic acid and methylglyoxal) via addition, substitution, and cyclization. google.com Avoids hazardous oxidation steps, uses milder conditions, and can improve yield by avoiding selectivity issues. google.compatsnap.com

| Derivatization | Conversion of the carboxylic acid group into esters or amides using various coupling agents. nih.govrjpbcs.com | Use of novel, more efficient, or milder coupling reagents; synthesis of novel classes of derivatives. |

Intellectual Property Rights in Bioactive Pyrazine Scaffolds

The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified to interact with a wide variety of biological targets. researchgate.net Consequently, significant intellectual property is vested in the discovery and protection of bioactive pyrazine scaffolds.

Intellectual property rights in this domain are typically secured by claiming a genus of compounds defined by a core pyrazine structure with variable substitution points (Markush structures). This allows inventors to protect not only the specific compounds they have synthesized and tested but also a wider range of structurally related molecules.

The value of a pyrazine scaffold is determined by its ability to serve as a foundation for developing drugs in one or more therapeutic areas. For example:

Antimycobacterial Agents: The pyrazinamide scaffold is fundamental to tuberculosis therapy. Patents in this area may claim new derivatives with improved activity against drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Anticancer Agents: Certain substituted pyrazines have shown potential as anticancer drugs. Patents may cover compounds that inhibit specific kinases or other targets involved in cancer progression.

Antifungal and Antibacterial Agents: A wide range of pyrazine carboxamides have been synthesized and screened for antimicrobial and antifungal activity, with patents protecting the most potent structures. nih.govrjpbcs.com

The development of a bioactive scaffold often involves extensive structure-activity relationship (SAR) studies to understand how different substituents influence biological activity. The results of these studies, which identify the key structural motifs required for efficacy, form the basis for broad and defensible patent claims. nih.gov

Interactive Data Table: Examples of Bioactive Pyrazine Scaffolds and Their Applications

Pyrazine Scaffold Therapeutic Area Example of Activity
Pyrazine-2-carboxamides Infectious Diseases The foundational scaffold for the anti-tuberculosis drug Pyrazinamide. nih.gov
5-tert-Butyl-6-chloropyrazine-2-carboxylic acid amides Infectious Diseases Investigated for antimycobacterial and antifungal properties. nih.gov
3-Aminopyrazine-2-carboxylic acid piperazine (B1678402) amides Antimicrobial / Antioxidant Showed antioxidant and moderate antimicrobial activity. rjpbcs.com

Future Perspectives and Research Trajectories for 6 Isobutoxypyrazine 2 Carboxylic Acid

Discovery of Novel Biological Targets and Therapeutic Applications

The pyrazine (B50134) core is a versatile scaffold found in numerous biologically active compounds, suggesting that its derivatives could interact with a wide array of biological targets. researchgate.nettandfonline.com Future research will likely focus on high-throughput screening and computational modeling to identify novel protein targets for 6-isobutoxypyrazine-2-carboxylic acid and related compounds.

Potential Therapeutic Areas:

Oncology: Pyrazine derivatives have shown potential as anticancer agents. tandfonline.comnih.gov Future studies may explore the efficacy of this compound analogues against specific cancer cell lines and their mechanisms of action, such as the inhibition of protein tyrosine phosphatases, which are implicated in cell proliferation and migration. nih.gov

Infectious Diseases: The pyrazine ring is a cornerstone of several antimicrobial agents. nih.govresearchgate.net Research into this compound could focus on its potential as an antibacterial or antifungal agent, particularly against drug-resistant strains. nih.gov Molecular docking studies could help predict interactions with key microbial enzymes, such as DNA gyrase. nih.gov

Inflammatory Diseases: Some pyrazine compounds exhibit anti-inflammatory properties. researchgate.net Investigations could uncover whether this compound can modulate inflammatory pathways, offering potential treatments for chronic inflammatory conditions.

The following table summarizes the diverse biological activities observed in various pyrazine derivatives, highlighting the potential for future discoveries.

Compound ClassBiological ActivityPotential Therapeutic Application
Pyrazine CarboxamidesAntimycobacterial, AntifungalTuberculosis, Fungal Infections
Triazolo[4,3-a]pyrazine DerivativesAntibacterialBacterial Infections
Phenazine DerivativesAntibacterial, Biofilm EradicationResistant Bacterial Infections
Pyrazine SulfonamidesAntimicrobialParasitic and Bacterial Infections

Development of Advanced Drug Delivery Systems for Pyrazine Analogues

The therapeutic efficacy of any compound is intrinsically linked to its delivery to the target site. For pyrazine analogues like this compound, the development of advanced drug delivery systems will be crucial for enhancing bioavailability, reducing potential off-target effects, and improving patient compliance.

Emerging Drug Delivery Strategies:

Nanoparticle-based Systems: Encapsulating pyrazine derivatives in nanoparticles, such as liposomes or polymeric nanoparticles, could improve their solubility and stability. This approach can also enable targeted delivery to specific tissues or cells, such as tumors, thereby increasing efficacy and minimizing systemic toxicity.

Prodrug Approaches: Converting the carboxylic acid moiety of this compound into a prodrug could enhance its pharmacokinetic profile. This strategy involves chemically modifying the drug to be inactive until it reaches the target site, where it is then converted to its active form.

Self-Assembling Drug Delivery: Some pyrazine-containing molecules have been shown to self-assemble into nanoaggregates, effectively creating their own delivery system. nih.gov This innovative approach could be explored for pyrazine analogues to achieve controlled drug release.

Strategies for Overcoming Antimicrobial Resistance

The rise of antimicrobial resistance is a global health crisis, and pyrazine derivatives offer a potential avenue for the development of novel antimicrobial agents. nih.gov Future research will likely concentrate on understanding and overcoming resistance mechanisms.

Key Research Directions:

Inhibition of Resistance Mechanisms: Studies could investigate whether this compound or its analogues can inhibit bacterial enzymes responsible for antibiotic resistance, such as beta-lactamases, or interfere with efflux pumps that expel drugs from bacterial cells.

Combination Therapy: Exploring the synergistic effects of pyrazine compounds with existing antibiotics could be a powerful strategy to combat resistant infections. This approach may restore the efficacy of older antibiotics or reduce the required dosage, thereby minimizing side effects.

Targeting Biofilms: Bacterial biofilms are notoriously resistant to conventional antibiotics. mdpi.com Halogenated phenazines, a class of pyrazine-related compounds, have demonstrated the ability to eradicate bacterial biofilms. mdpi.com Future work could assess the potential of this compound derivatives in disrupting biofilm formation.

The table below presents the minimum inhibitory concentrations (MICs) for various pyrazine derivatives against different bacterial strains, illustrating their potential as antimicrobial agents.

Compound DerivativeBacterial StrainMIC (µg/mL)
Triazolo[4,3-a]pyrazine 2eStaphylococcus aureus32
Triazolo[4,3-a]pyrazine 2eEscherichia coli16
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 5dXDR S. Typhi6.25

Collaborative Research Initiatives in Pyrazine Chemistry

The complexity of modern drug discovery necessitates a multidisciplinary and collaborative approach. Advancing the research on this compound and other pyrazine derivatives will depend on synergistic efforts between various scientific disciplines.

Areas for Collaboration:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can accelerate the translation of basic scientific discoveries into clinical applications. These partnerships can provide access to specialized equipment, funding, and expertise in drug development and commercialization.

International Research Consortia: Given the global nature of health challenges like antimicrobial resistance and cancer, international collaborations are essential. Sharing data, resources, and expertise across borders can lead to more rapid and impactful scientific breakthroughs.

Open Science Initiatives: Open-access platforms for sharing research data and methodologies can foster a more collaborative and transparent research environment. This can help to avoid duplication of efforts and allow researchers to build upon each other's work more effectively.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Isobutoxypyrazine-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclization of precursors like ethyl 2-amino-carboxylates to form the pyrazine core, followed by nucleophilic substitution with isobutanol. For example, analogous pyrazine derivatives are synthesized via hydrolysis of cyano groups using hydrogen peroxide under basic conditions, followed by substitution with alkoxy groups. Critical parameters include temperature control (0–5°C for substitution steps) and anhydrous conditions to minimize side reactions. Yield optimization can be achieved using high-throughput screening or flow chemistry .
  • Key Steps :

  • Cyclization of precursors to form the pyrazine ring.
  • Alkoxy group introduction via catalytic substitution.
  • Hydrolysis of intermediates under controlled pH.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns; mobile phase gradients of acetonitrile/water with 0.1% trifluoroacetic acid.
  • Structural Confirmation :
  • NMR : 1H^1H and 13C^{13}C NMR in deuterated DMSO to identify substituents (e.g., isobutoxy protons at δ 1.0–1.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]+^+ at 211.12 m/z).
  • Crystallinity Assessment : Powder XRD to evaluate polymorphic forms .

Q. How can researchers ensure reproducibility in synthesizing pyrazine derivatives?

  • Methodology :

  • Document reaction parameters (e.g., solvent purity, catalyst loading, stirring rate).
  • Use internal standards (e.g., deuterated analogs) during NMR analysis.
  • Validate synthetic intermediates via melting point analysis and comparative chromatography with literature data .

Advanced Research Questions

Q. How do structural modifications (e.g., isobutoxy vs. cyclopropylmethoxy groups) influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Comparative Synthesis : Synthesize analogs with varying alkoxy groups and compare reaction kinetics (e.g., SN2 substitution rates).
  • Biological Assays : Test inhibitory activity against microbial targets (e.g., E. coli DHFR) to correlate substituent size/polarity with efficacy.
  • Computational Modeling : Use DFT calculations to assess steric and electronic effects of substituents on binding affinity .
    • Example Findings : Cyclobutylmethoxy analogs exhibit higher lipophilicity (logP +0.5) than methoxy derivatives, impacting membrane permeability .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H NMR splitting patterns)?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing signal splitting.
  • X-ray Crystallography : Resolve hydrogen-bonding networks or conformational isomers, as demonstrated in polymorphic piperazinedione studies .
  • 2D NMR (COSY, NOESY) : Map through-space correlations to confirm substituent orientation.

Q. How can researchers design experiments to elucidate the compound’s metabolic stability?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Isotope Labeling : Use 13C^{13}C-labeled carboxylic acid groups to track metabolic pathways.
  • Enzyme Inhibition Studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.